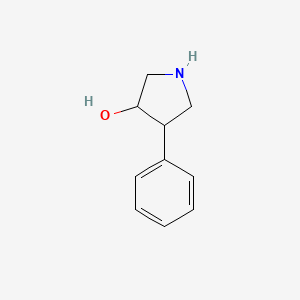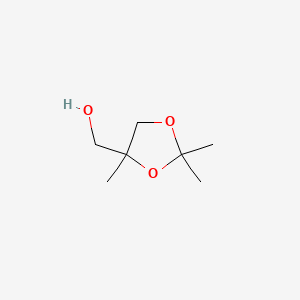
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of acid catalysts to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound often involves the reaction of acetone with propylene glycol . This method is favored due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
科学研究应用
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products in chemical reactions .
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: A closely related compound with similar chemical properties.
1,3-Dioxolane: The parent compound of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol, used as a solvent and reagent.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it valuable in various applications, particularly in organic synthesis and industrial processes.
属性
CAS 编号 |
32379-10-5 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
(2,2,4-trimethyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-6(2)9-5-7(3,4-8)10-6/h8H,4-5H2,1-3H3 |
InChI 键 |
RGBAHPYNXOCIPY-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)(C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


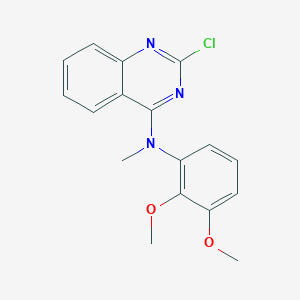
![3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione](/img/structure/B8702944.png)
![Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8702946.png)
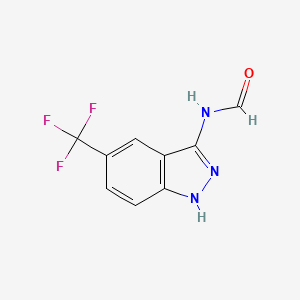
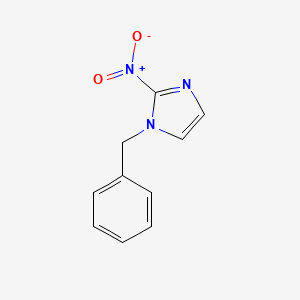
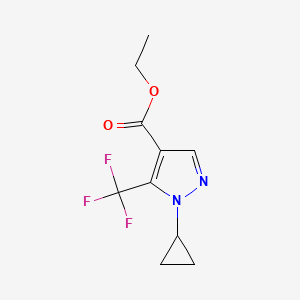
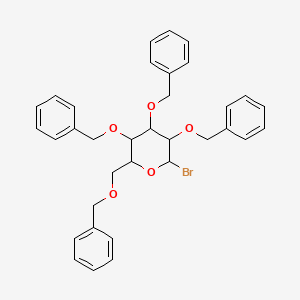
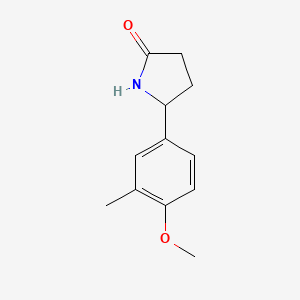
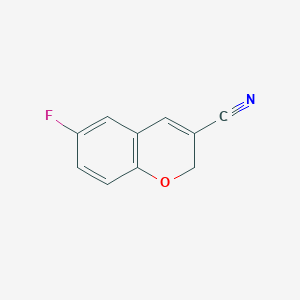



![[5-(Trimethylsilyl)furan-2-yl]methanol](/img/structure/B8703030.png)
